1-(1,3-BENZOXAZOL-2-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE
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Overview
Description
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazole ring, an indole moiety, and a pyrrolidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and indole intermediates, followed by their coupling with a pyrrolidine carboxamide derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
- 2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride
- 2-(7-Chloro-1,3-benzoxazol-2-yl)ethylamine hydrochloride
Uniqueness: 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21(23-12-11-15-14-24-17-7-2-1-6-16(15)17)19-9-5-13-26(19)22-25-18-8-3-4-10-20(18)28-22/h1-4,6-8,10,14,19,24H,5,9,11-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHVWCVCWOZAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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